

Protocol for radiolabeling C18H32N2O3S for imaging studies

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Compound of Interest		
Compound Name:	C18H32N2O3S	
Cat. No.:	B12619155	Get Quote

Application Note & Protocol

Topic: Protocol for Radiolabeling C18H32N2O3S for Imaging Studies

Audience: Researchers, scientists, and drug development professionals.

Introduction

This document provides a detailed protocol for the radiolabeling of the novel compound **C18H32N2O3S**, hereafter referred to as "Compound X," for use in positron emission tomography (PET) imaging studies. Given the presence of nitrogen atoms in its molecular formula, Compound X is presumed to possess an amine functional group, making it a suitable candidate for conjugation with an amine-reactive prosthetic group. This protocol will focus on the indirect radiolabeling of Compound X with Fluorine-18 (¹⁸F) using the well-established prosthetic group, N-succinimidyl 4-[¹⁸F]fluorobenzoate ([¹⁸F]SFB).[1][2]

¹⁸F is a preferred radionuclide for PET due to its optimal half-life (109.7 minutes) and low positron energy, which allows for high-resolution imaging.[3] The [¹⁸F]SFB linker is widely used for labeling peptides and other biomolecules due to the stability of the resulting amide bond and its high conjugation yields.[1][4] This protocol outlines the automated synthesis of [¹⁸F]SFB, its subsequent conjugation to Compound X, and the necessary quality control measures to ensure the final radiotracer, [¹⁸F]F-Compound X, is suitable for in vivo imaging studies.

Experimental Protocols



Part 1: Automated Radiosynthesis of N-succinimidyl 4-[18F]fluorobenzoate ([18F]SFB)

This procedure is based on a common three-step, one-pot automated synthesis.[5]

Materials:

- [18F]Fluoride in [18O]H2O (produced from a cyclotron)
- Kryptofix 2.2.2 (K₂₂₂)
- Potassium carbonate (K₂CO₃) solution
- · Acetonitrile (MeCN), anhydrous
- 4-(Ethoxycarbonylphenyl)trimethylammonium triflate precursor
- Potassium tert-butoxide (tBuOK) in DMSO
- O-(N-succinimidyl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TSTU)
- Automated radiosynthesis module (e.g., TRACERlab, FASTlab)
- · Sep-Pak C18 and QMA cartridges

Methodology:

- [18F]Fluoride Trapping and Drying:
 - Aqueous [¹⁸F]fluoride is passed through a quaternary methylammonium (QMA) anionexchange cartridge to trap the [¹⁸F]F⁻.
 - The trapped [¹8F]F⁻ is eluted into the reaction vessel using a solution of K₂₂₂ and K₂CO₃ in acetonitrile/water.
 - The solvent is removed by azeotropic distillation with anhydrous acetonitrile under a stream of nitrogen to yield the reactive, anhydrous [18F]F-K222 complex.



• ¹⁸F-Fluorination:

- The precursor, 4-(ethoxycarbonylphenyl)trimethylammonium triflate, dissolved in anhydrous DMSO, is added to the dried [18F]F-K222 complex.
- The reaction mixture is heated to synthesize ethyl 4-[18F]fluorobenzoate.

Hydrolysis:

- Without purification, a solution of potassium tert-butoxide (tBuOK) in DMSO is added to the reaction vessel.
- The mixture is heated to hydrolyze the ethyl ester, forming potassium 4-[18F]fluorobenzoate.[6]

Active Ester Formation:

- O-(N-succinimidyl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TSTU) in acetonitrile is added to the reaction mixture.
- The mixture is heated to form the final product, [18F]SFB.[6]

Purification:

- The crude [18F]SFB is purified using semi-preparative High-Performance Liquid Chromatography (HPLC).
- The collected fraction containing [18F]SFB is reformulated into a suitable solvent for conjugation, typically anhydrous DMF or DMSO, via solid-phase extraction (SPE) on a C18 cartridge.

Part 2: Conjugation of [18F]SFB to Compound X

Materials:

- Purified [18F]SFB in anhydrous DMSO
- Compound X precursor (with a primary or secondary amine)



- Anhydrous reaction buffer (e.g., 0.1 M sodium borate buffer, pH 8.5)
- Reaction vial (e.g., 1.5 mL V-vial)

Methodology:

- Precursor Preparation: Dissolve Compound X in the reaction buffer to a final concentration of 1-2 mg/mL.
- Reaction Setup:
 - Add the purified [18F]SFB solution to the reaction vial.
 - Add the Compound X solution to the vial containing [18F]SFB. The molar ratio of Compound X to [18F]SFB should be optimized, but a starting point is typically 10:1 to ensure efficient conjugation.
- Incubation: Gently agitate the reaction mixture at room temperature or slightly elevated temperature (e.g., 40-50°C) for 15-30 minutes.[7] Reaction conditions should be optimized for Compound X.
- Quenching: The reaction can be quenched by adding an HPLC mobile phase for purification.

Part 3: Purification of [18F]F-Compound X

Methodology:

- HPLC Purification: The crude reaction mixture is purified by reverse-phase HPLC to separate the radiolabeled product, [18F]F-Compound X, from unreacted [18F]SFB, hydrolyzed [18F]fluorobenzoic acid, and the unlabeled precursor.
- Formulation: The collected HPLC fraction containing the purified [¹8F]F-Compound X is diluted with sterile water and passed through a C18 Sep-Pak cartridge to trap the product. The cartridge is washed with sterile water to remove residual HPLC solvents. The final product is eluted from the cartridge with a small volume of ethanol and then diluted with sterile saline for injection to achieve the desired final ethanol concentration (typically <10%). The final product is passed through a 0.22 μm sterile filter into a sterile vial.



Data Presentation

Table 1: Radiosynthesis Parameters for [18F]SFB

Parameter	Typical Value	
Starting [18F]Fluoride Activity	1-2 Ci (37-74 GBq)	
Synthesis Time	50-60 minutes	
Radiochemical Yield (decay-corrected)	30-45%	
Radiochemical Purity	>99%	
Molar Activity	96–155 GBq/μmol	

Table 2: Quality Control Specifications for [18F]F-Compound X

Quality Control Test	Specification	Method
Appearance	Clear, colorless, free of particulates	Visual Inspection
рН	4.5 - 7.5	pH strip or meter
Radiochemical Purity	≥95%	Analytical HPLC
Radionuclidic Purity	≥99.5% ([¹8F])	Gamma Spectroscopy
Residual Solvents	Ethanol <10%, Acetonitrile <410 ppm	Gas Chromatography (GC)
Bacterial Endotoxins	<175 EU/V (V = max. patient dose in mL)	Limulus Amebocyte Lysate (LAL) Test
Sterility	Sterile	USP <71> Sterility Test

Visualizations

Experimental Workflow

Figure 1: Experimental Workflow for the Preparation of [18F]F-Compound X



Hypothetical Signaling Pathway Figure 2: Hypothetical Signaling Pathway Targeted by [18F]F-Compound X

Application in Imaging Studies

Once the [18F]F-Compound X has passed all quality control tests, it can be used for preclinical PET imaging studies in appropriate animal models.

Typical PET Imaging Protocol:

- Animal Preparation: Animals should be fasted for 4-6 hours prior to the study to reduce background signal, particularly if the tracer has glucose-like properties.[8]
- Tracer Administration: A known activity of [18F]F-Compound X (e.g., 5-10 MBq) is administered intravenously.
- Uptake Phase: An appropriate uptake period is allowed for the tracer to distribute and accumulate at the target sites. This period is determined from initial biodistribution studies and can range from 3 to 90 minutes.[8][9]
- Image Acquisition: The animal is anesthetized and positioned in the PET scanner. Dynamic or static images are acquired. A CT scan is typically performed for attenuation correction and anatomical co-registration.[9]
- Data Analysis: Images are reconstructed, and regions of interest (ROIs) are drawn to quantify tracer uptake in various tissues, often expressed as a percentage of the injected dose per gram of tissue (%ID/g) or as a Standardized Uptake Value (SUV).

This comprehensive protocol provides a framework for the successful radiolabeling of Compound X (C18H32N2O3S) with ¹⁸F and its application in preclinical PET imaging, enabling further investigation into its biological function and potential as a diagnostic imaging agent.

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